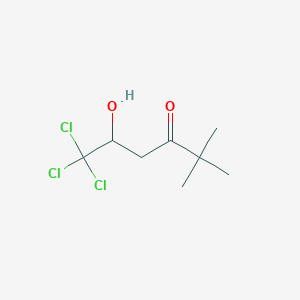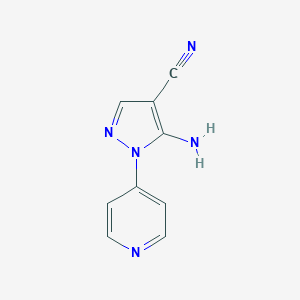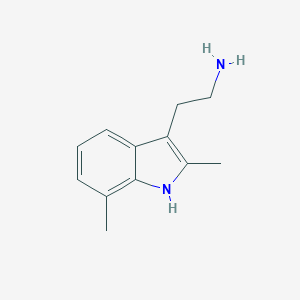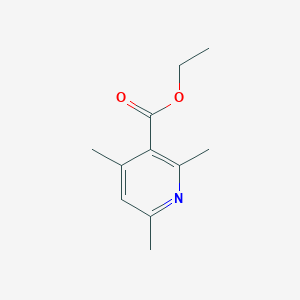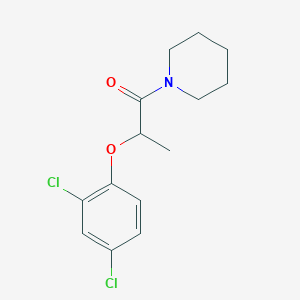
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
科学的研究の応用
Sorption Characteristics
Research has highlighted the sorption behavior of phenoxy herbicides, including compounds structurally similar to 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, in various environmental contexts. These studies provide insights into the interactions between these herbicides and soil, organic matter, and mineral components. For instance, the sorption of 2,4-D, a related compound, has been extensively studied to understand its affinity towards soil organic matter and iron oxides, indicating the relevance of soil parameters like pH, organic carbon content, and the presence of iron oxides in its sorption behavior (Werner, Garratt, & Pigott, 2012).
Environmental Impact and Degradation
Understanding the environmental fate of phenoxy herbicides is crucial for assessing their ecological impact. Studies on the degradation pathways, microbial biodegradation, and the environmental persistence of compounds like 2,4-D provide a foundation for evaluating similar compounds. Microbial degradation plays a significant role in mitigating the environmental impact of these herbicides, with certain microorganisms capable of breaking down phenoxy herbicides into less harmful metabolites (Magnoli et al., 2020).
Toxicity and Human Health Concerns
The potential health risks associated with exposure to phenoxy herbicides have been the subject of extensive research. Studies exploring the toxicity, mechanisms of action, and health outcomes associated with exposure to compounds like 2,4-D offer insights into the safety and regulatory considerations for related chemicals. These investigations have focused on aspects such as carcinogenicity, endocrine disruption, and other adverse health effects, providing a basis for risk assessment and management strategies (Islam et al., 2017).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-10(14(18)17-7-3-2-4-8-17)19-13-6-5-11(15)9-12(13)16/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSVEWNCWPLKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


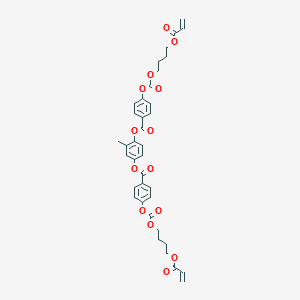
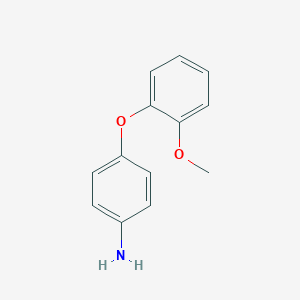
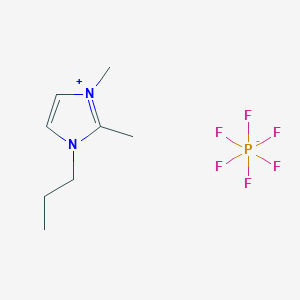
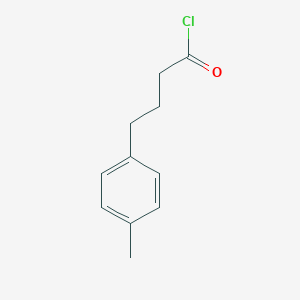

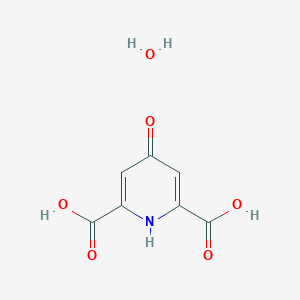
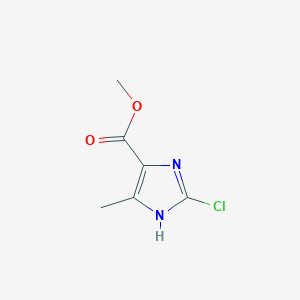
![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
